Quinoline Yellow
Overview
Description
Quinoline Yellow is a synthetic yellow dye belonging to the class of quinophthalone pigments. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its vibrant yellow color and stability. The chemical formula of this compound is C18H11NO2, and it is known for its insolubility in water but solubility in nonpolar organic solvents .
Mechanism of Action
Target of Action
Quinoline Yellow, also known as Quinophthalone, is a synthetic colorant widely used in the food and cosmetics industry . It is a greenish-yellow dye approved by the USFDA It has been suggested that this compound exhibits excited-state intramolecular proton transfer (esipt) behavior .
Mode of Action
It has been suggested that this compound may interact with various targets in the body, potentially affecting their function . For instance, it has been suggested that this compound may decrease the antihypertensive activities of certain drugs
Biochemical Pathways
It has been suggested that this compound may be involved in the degradation of quinoline . The transformation mechanism of quinoline by bacteria had four pathways, including the 5,6-dihydroxy-2(1H) quinolinone pathway .
Pharmacokinetics
It has been suggested that the adme properties of this compound derivatives present negative variations since the derivatives are significantly smaller than the reference set of molecules
Result of Action
It has been suggested that this compound binds to human serum albumin (hsa), affecting its structural and functional properties . This interaction causes a contraction of the peptide strand in HSA, hiding the hydrophobic patches of the protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound occurs widely in industrial wastewater originating from pharmaceutical, textile, coking coal, and coal gasification industries . The presence of this compound in the environment has raised concerns due to its potentially harmful effects on human health .
Biochemical Analysis
Biochemical Properties
Quinoline Yellow has been shown to interact with carbon quantum dots (CQDs) in biochemical reactions . The fluorescence quenching of CQDs can be induced to detect this compound . This interaction suggests that this compound may interact with other biomolecules in a similar manner, although specific enzymes or proteins have not been identified .
Cellular Effects
It has been suggested that this compound exhibits excited-state intramolecular proton transfer (ESIPT) behavior, which might be the cause of its decent photostability . This could potentially influence cell function, although specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently known .
Molecular Mechanism
It is known that this compound can be detected by the fluorescence quenching effect of CQDs . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence quenching of CQDs by this compound occurred within 1 minute . This suggests that this compound may have rapid effects on cellular function in vitro .
Metabolic Pathways
It is known that this compound is manufactured by sulfonating 2-(2-quinolyl)-1,3-indandione . This suggests that this compound may be involved in sulfonation metabolic pathways .
Transport and Distribution
It is known that this compound is insoluble in water, but soluble in nonpolar organic solvents . This suggests that this compound may be transported and distributed within cells and tissues via nonpolar organic solvents .
Subcellular Localization
Given its solubility in nonpolar organic solvents, it may localize in lipid-rich areas of the cell .
Preparation Methods
Quinoline Yellow is synthesized through the fusion of phthalic anhydride and quinaldine. The reaction involves heating these compounds together, resulting in the formation of this compound as a mixture of two tautomers . Industrial production methods often involve high-speed counter-current chromatography for separation and purification, followed by gel column chromatography to obtain the final product .
Chemical Reactions Analysis
Quinoline Yellow undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include sodium hydroxide, polyphosphoric acid, and various catalysts Major products formed from these reactions include different quinoline derivatives and sulfonated forms of this compound.
Scientific Research Applications
Quinoline Yellow has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions and as a ligand to form stable complexes with metal cations.
Biology: Employed in biological staining techniques and as a marker in various biological assays.
Medicine: Investigated for its potential anticancer, antioxidant, and antimicrobial properties.
Comparison with Similar Compounds
Quinoline Yellow is unique due to its extended π-conjugated system and the presence of a quinoline ring and β-diketone fragment. Similar compounds include:
Quinophthalone: Another quinophthalone pigment with similar properties.
Pamaquine: An antimalarial agent with a quinoline ring system.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Tafenoquine: Another antimalarial compound with a quinoline ring.
Quinine: A natural alkaloid with a quinoline structure used to treat malaria.
This compound stands out due to its specific applications in various industries and its unique chemical structure that allows for diverse chemical reactions and biological interactions.
Properties
IUPAC Name |
2-quinolin-2-ylindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJMCDDWKSTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
Record name | D & C YELLOW 11 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873130 | |
Record name | Quinophthalone | |
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Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D & c yellow 11 appears as bright greenish yellow solid or canary yellow powder. (NTP, 1992), Yellow powder or granules, Bright greenish yellow or canary yellow solid; [CAMEO] | |
Record name | D & C YELLOW 11 | |
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Record name | QUINOLINE YELLOW | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | C.I. Solvent Yellow 33 | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.169 mg/L at 25 °C, In ethylene glycol monomethyl ether, 3 mg/mL; ethanol, 0.3 mg/mL, Soluble in acetone, benzene, toluene and xylene; slightly soluble in ethyl acetate, linseed oil, mineral oil, paraffin wax and stearic acid | |
Record name | D & C YELLOW 11 | |
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Record name | D & C Yellow no. 11 | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | C.I. Solvent Yellow 33 | |
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Color/Form |
Bright greenish yellow, Yellow brown in concentrated H2SO4, yellow flocculent precipitate in dilution, Yellow-gold powder | |
CAS No. |
8003-22-3, 83-08-9 | |
Record name | D & C YELLOW 11 | |
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URL | https://cameochemicals.noaa.gov/chemical/20093 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione | |
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Record name | Quinophthalone | |
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Record name | 1H-Indene-1,3(2H)-dione, 2-(2-quinolinyl)- | |
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Record name | 1,3-isobenzofurandione, reaction products with methylquinoline and quinoline | |
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Record name | 2-(2-quinolyl)-1H-indene-1,3(2H)-dione | |
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Record name | D&C YELLOW NO. 11 | |
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Record name | D & C Yellow no. 11 | |
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Melting Point |
320 °F (Sublimes) (NTP, 1992), 241 °C | |
Record name | D & C YELLOW 11 | |
Source | CAMEO Chemicals | |
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Retrosynthesis Analysis
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